Ethyl 2-{[(4-chloro-3-methyl-1,2-oxazol-5-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-(4-CHLORO-3-METHYL-1,2-OXAZOLE-5-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-CHLORO-3-METHYL-1,2-OXAZOLE-5-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thiophene ring formation: This step might involve the use of sulfur-containing reagents and cyclization reactions.
Esterification: The final step could involve the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the oxazole ring or the amido group, potentially leading to amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiophene or oxazole rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
ETHYL 2-(4-CHLORO-3-METHYL-1,2-OXAZOLE-5-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-CHLORO-3-METHYL-1,2-OXAZOLE-5-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(4-CHLORO-3-METHYL-1,2-OXAZOLE-5-AMIDO)-4-PHENYLTHIOPHENE-2-CARBOXYLATE: A similar compound with a different position of the carboxylate group.
METHYL 2-(4-CHLORO-3-METHYL-1,2-OXAZOLE-5-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE: A similar compound with a methyl ester instead of an ethyl ester.
Uniqueness
The uniqueness of ETHYL 2-(4-CHLORO-3-METHYL-1,2-OXAZOLE-5-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE might lie in its specific substitution pattern and the resulting biological activity. Comparative studies with similar compounds would be necessary to highlight its distinct properties.
Properties
Molecular Formula |
C18H15ClN2O4S |
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Molecular Weight |
390.8 g/mol |
IUPAC Name |
ethyl 2-[(4-chloro-3-methyl-1,2-oxazole-5-carbonyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H15ClN2O4S/c1-3-24-18(23)13-12(11-7-5-4-6-8-11)9-26-17(13)20-16(22)15-14(19)10(2)21-25-15/h4-9H,3H2,1-2H3,(H,20,22) |
InChI Key |
XKLNUISAIFQWFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=C(C(=NO3)C)Cl |
Origin of Product |
United States |
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